molecular formula C21H22N4O2S B2518107 3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one CAS No. 1396868-83-9

3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one

Cat. No. B2518107
CAS RN: 1396868-83-9
M. Wt: 394.49
InChI Key: BJXXHEKOQHUWBG-UHFFFAOYSA-N
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Description

The compound "3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one" is a synthetic molecule that appears to be related to various pyrazolo[1,5-a]pyridine derivatives, which have been studied for their potential biological activities, including antiviral, antitumor, and receptor binding properties. These derivatives are of interest due to their interaction with different biological targets and their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves multi-step procedures starting from pyrazolo[1,5-a]pyridine-3-carbaldehyde and various amines or aldehydes through reactions such as reductive amination, amide hydrolysis, and N-alkylation . The structures of the synthesized compounds are usually confirmed using techniques like ^1H NMR and ESI MS. For example, the synthesis of 3-(4-benzylpiperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine and related compounds has been reported, indicating the versatility of the synthetic routes for this class of compounds .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives can be complex, with potential for tautomerism and different substituents affecting the overall conformation and stability of the molecule . For instance, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives has been determined by X-ray crystallography, revealing insights into the tautomeric forms and conformational preferences of these molecules .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine derivatives can undergo various chemical reactions, including interactions with amines, aldehydes, and other reagents to form a wide range of compounds with different substituents and properties . The reactivity of these compounds can lead to the formation of complex mixtures, and their purification often requires careful chromatographic techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives, such as solubility, stability, and tautomerism, can be influenced by the nature of the substituents and the molecular structure . These properties are crucial for the biological activity and potential therapeutic applications of these compounds. For example, some derivatives exhibit high activity against coxsackievirus B3 and moderate activity against enterovirus 71 without apparent cytotoxic effects .

Scientific Research Applications

Synthesis and Derivative Formation

The compound is involved in the synthesis of various heterocyclic derivatives. It's been used in the formation of N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, benzimidazolo[1,2-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, azopyrazolo[1,5-a]pyrimidine, pyrimido[4',5':3,4]pyrazolo[1,5-a]pyrimidines, and pyridine derivatives. These derivatives are obtained through intramolecular cyclization involving compounds like 6-methylthio-pyrimidine, 6-(benzoylmethyl)thio-pyrimidine, and 2-[(5-cyano-4-methyl-2-phenylpyrimidin-6-yl)thio]-3-dimethyl-amino-1-phenyl-prop-2-en-1-one with appropriate amines and enaminone compounds (Ho & Suen, 2013).

Receptor Binding and Antitumor Activity

The compound has shown potential in receptor binding assays. Specifically, derivatives like 3-(4-benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine have been synthesized and evaluated for their binding affinity to dopamine receptors, suggesting potential applications in neurological studies or drug development (Guca, 2014). Moreover, certain derivatives have shown significant cytotoxicity against tumor cell lines, indicating their potential utility in cancer research or therapy (Naito et al., 2005).

Antiviral Activity

Derivatives of the compound have been investigated for their antiviral properties. For instance, compounds synthesized from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone have shown cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, highlighting their potential in antiviral drug development (Attaby et al., 2006).

Enzyme Inhibition and Antibacterial Activity

The compound's derivatives have been involved in the study of enzyme inhibition and antibacterial activities. Particularly, derivatives like 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine have shown significant antibacterial efficacy and inhibitory activity against specific bacterial enzymes, presenting possibilities for the development of new antibacterial agents or treatments (Mekky & Sanad, 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. As mentioned, pyrazolo[1,5-a]pyridine derivatives have been studied for their potential as TRK inhibitors , which means they could potentially interfere with the signaling pathways of tropomyosin receptor kinases.

Future Directions

Given the interest in pyrazolo[1,5-a]pyridine derivatives as potential TRK inhibitors , this compound could potentially be of interest in the field of medicinal chemistry. Further studies would be needed to determine its exact properties and potential applications.

properties

IUPAC Name

3-phenylsulfanyl-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-20(9-15-28-17-6-2-1-3-7-17)23-11-13-24(14-12-23)21(27)18-16-22-25-10-5-4-8-19(18)25/h1-8,10,16H,9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXXHEKOQHUWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCSC2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one

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